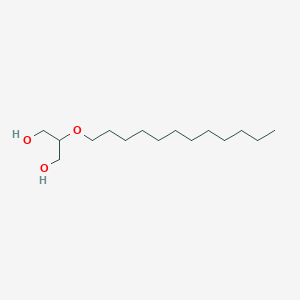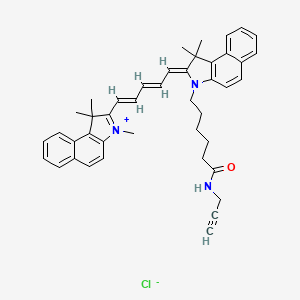
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is an organic compound with the molecular formula C12H11NO3 It is a derivative of indole, a bicyclic aromatic heterocycle, and contains a methyl group at the 6th position and an oxoacetic acid moiety at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid typically involves the reaction of 6-methylindole with oxalyl chloride to form the corresponding indole-2-carbonyl chloride. This intermediate is then hydrolyzed to yield the desired oxoacetic acid derivative. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms of the compound.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted indole derivatives.
Applications De Recherche Scientifique
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a precursor for the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic Acid: A naturally occurring plant hormone that regulates growth and development.
6-Methylindole: A precursor used in the synthesis of various indole derivatives.
2-Oxoindole: A compound with similar structural features but lacking the methyl group at the 6th position.
Uniqueness
2-(6-Methyl-3-indolyl)-2-oxoacetic Acid is unique due to the presence of both the methyl group and the oxoacetic acid moiety, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-(6-methyl-1H-indol-3-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-7-8(10(13)11(14)15)5-12-9(7)4-6/h2-5,12H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHACSGWPJUPEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)

![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)


![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)


![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)
